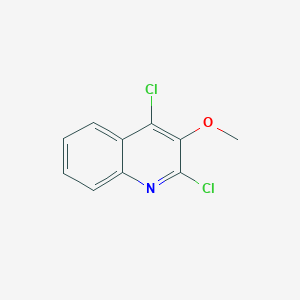![molecular formula C16H10S2 B183720 3,3'-Bibenzo[b]thiophene CAS No. 40306-93-2](/img/structure/B183720.png)
3,3'-Bibenzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-Bibenzo[b]thiophene, also known as BBT, is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring. It has been widely used in the field of organic electronics due to its excellent optoelectronic properties, such as high charge mobility, good thermal stability, and strong fluorescence.
Mécanisme D'action
The mechanism of action of 3,3'-Bibenzo[b]thiophene is still not fully understood. However, it has been suggested that its optoelectronic properties play a crucial role in its biological activity. For example, its strong fluorescence can be utilized for the detection of biomolecules, while its ability to induce apoptosis in cancer cells may be related to its interaction with cellular membranes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,3'-Bibenzo[b]thiophene has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. In addition, it has been found to have a low toxicity profile, making it a promising candidate for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,3'-Bibenzo[b]thiophene is its excellent optoelectronic properties, which make it a useful material for various organic electronic devices. In addition, its low toxicity profile and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy. However, one of the limitations of 3,3'-Bibenzo[b]thiophene is its poor solubility in common organic solvents, which can make it difficult to handle in lab experiments.
Orientations Futures
There are many potential future directions for the research on 3,3'-Bibenzo[b]thiophene. One possible direction is the development of new synthesis methods that can improve its solubility and yield. Another direction is the exploration of its potential applications in the field of cancer therapy, such as the development of drug delivery systems that can target cancer cells specifically. Moreover, its potential applications in the field of organic electronics, such as the development of more efficient OLEDs and OPVs, are also worth exploring.
Méthodes De Synthèse
The synthesis of 3,3'-Bibenzo[b]thiophene can be achieved by various methods, such as Suzuki coupling, Stille coupling, and Sonogashira coupling. Among them, Suzuki coupling is the most commonly used method. In this method, 3,3'-dibromo-biphenyl and thiophene are reacted with a palladium catalyst and a base to form 3,3'-Bibenzo[b]thiophene.
Applications De Recherche Scientifique
3,3'-Bibenzo[b]thiophene has been widely used in the field of organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). It has also been used as a fluorescent probe for the detection of metal ions and biomolecules. Moreover, recent studies have shown that 3,3'-Bibenzo[b]thiophene has potential applications in the field of cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
40306-93-2 |
|---|---|
Nom du produit |
3,3'-Bibenzo[b]thiophene |
Formule moléculaire |
C16H10S2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
3-(1-benzothiophen-3-yl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10H |
Clé InChI |
LVQWXEXMVVHYKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C3=CSC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)
![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)
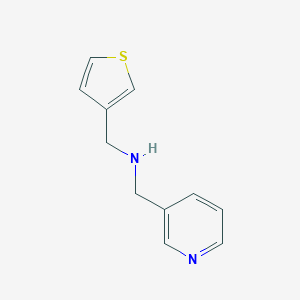
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
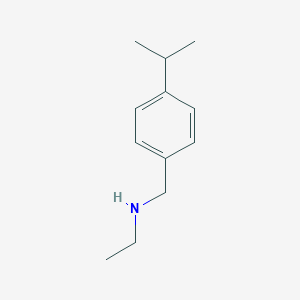
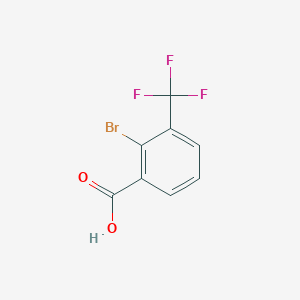
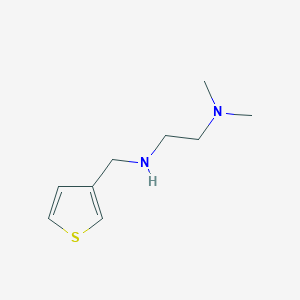
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
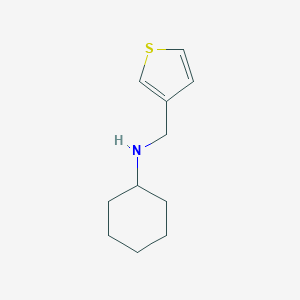
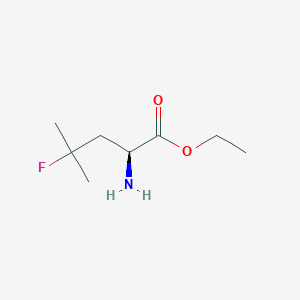
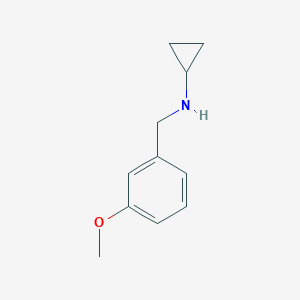
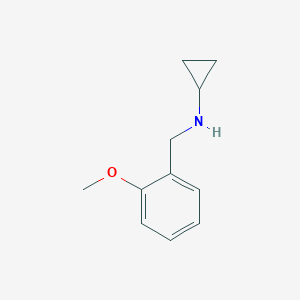
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
